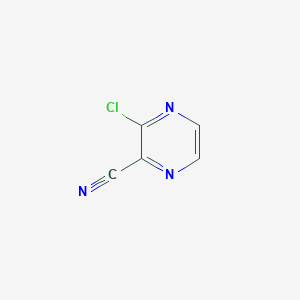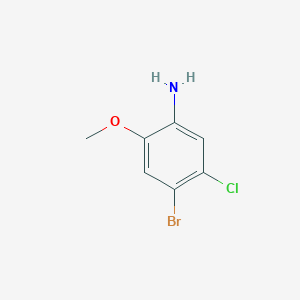
3-氯吡嗪-2-腈
概述
描述
3-Chloropyrazine-2-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazines. Pyrazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The chloro and carbonitrile functional groups attached to this pyrazine ring influence its reactivity and properties, making it a valuable intermediate for various chemical syntheses.
Synthesis Analysis
The synthesis of pyrazine derivatives, including those related to 3-chloropyrazine-2-carbonitrile, has been explored in several studies. For instance, a one-pot reaction involving alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile has been used to construct 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles with good to moderate yields . Although not directly synthesizing 3-chloropyrazine-2-carbonitrile, this method demonstrates the versatility of pyrazine synthesis through multicomponent reactions.
Molecular Structure Analysis
X-ray crystal structure analysis has been performed on some pyrazine derivatives, providing insights into their molecular geometry and confirming the structure of synthesized compounds . The structural analysis is crucial for understanding the reactivity and interaction of these molecules with other chemical entities.
Chemical Reactions Analysis
Pyrazine derivatives undergo various chemical reactions, which can be influenced by substituents on the pyrazine ring. For example, 3-alkoxypyrazine-2-carbonitriles can be prepared from pyrazine-2,3-dicarbonitriles by direct substitution with alcohols . Additionally, the presence of the chloro and carbonitrile groups on the pyrazine ring can lead to further functionalization through nucleophilic substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are often characterized by spectroscopic methods. UV-Vis spectral features of these compounds typically show absorption peaks around specific wavelengths, which are indicative of their electronic structure . The fluorescence properties of these compounds are also of interest, as they can be used for various applications, including as fluorescent probes or in material science .
科学研究应用
新型化合物的合成
吡嗪酰胺衍生物的合成:3-氯吡嗪-2-甲酰胺的氨基脱卤化反应产生了数种 3-苄基氨基吡嗪-2-甲酰胺,对结核分枝杆菌具有显着的体外活性 (Janďourek 等,2017)。
稠合吡唑并[1,5-a]嘧啶的形成:由 2-[(4-氯苯氨基)(甲硫基)亚甲基]丙二腈制备的 5-氨基-3-(4-氯苯氨基)-1H-吡唑-4-腈,用于合成各种吡唑并[1,5-a]嘧啶,具有显着的抗菌、抗真菌活性,并对乳腺癌细胞具有细胞毒性 (Al-Adiwish 等,2017)。
噻吩并吡啶衍生物的制备:2-氯-4,6-二甲基吡啶-3-腈与各种化合物的反应得到噻吩并吡啶衍生物,其中一些表现出生物活性 (Yassin,2009)。
在有机合成中的应用
吡唑并喹啉和苯胺并喹啉腈的合成:使用 4-氯喹啉-3-甲醛腙的钯催化分子内 C-N 键形成,生成 1H-吡唑并[4,3-c]喹啉和 4-苯胺并喹啉-3-腈,两者都具有生物学意义 (Wang 等,2015)。
吡喃并吡唑衍生物的开发:6-氨基-2H, 4H-吡喃[2,3-с]吡唑-5-腈的合成涉及在深共熔溶剂中的环缩合过程,提供了一种环境友好的方法 (Bhosle 等,2016)。
吡唑并[4,3-c]喹啉的形成:2,4-二氯-喹啉-3-腈与肼的反应产生吡唑并[4,3-c]喹啉,显示出潜在的抗炎活性 (Mekheimer,1994)。
光伏应用
用于有机-无机光电二极管制造:某些 4H-吡喃并[3,2-c]喹啉衍生物的薄膜显示出有希望的光伏性能,并应用于光电二极管制造 (Zeyada 等,2016)。
安全和危害
未来方向
属性
IUPAC Name |
3-chloropyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLFAEGTVBPHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303404 | |
| Record name | 3-chloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyrazine-2-carbonitrile | |
CAS RN |
55557-52-3 | |
| Record name | 55557-52-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloropyrazine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














